1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
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Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H19F2N3O3S2 and its molecular weight is 451.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Jadhav et al. (2017) explored the synthesis of novel compounds derived from 1,4-disubstituted 1,2,3-triazole derivatives, showing moderate to good antimicrobial activities against tested bacterial and fungal strains. This research indicates the potential for developing new antimicrobial agents utilizing similar chemical frameworks (Jadhav, Raundal, Patil, & Bobade, 2017).
Electrochemical Synthesis
Amani and Nematollahi (2012) conducted electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles, presenting a method to create arylthiobenzazoles. This method underscores the versatility of electrochemical approaches in synthesizing complex molecules (Amani & Nematollahi, 2012).
Microwave-Assisted Synthesis
Said et al. (2020) reported an efficient microwave-assisted synthesis of derivatives through click cyclocondensation, highlighting an eco-friendly and accelerated method for producing such compounds. This study emphasizes the importance of sustainable and efficient synthesis methods in chemical research (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Antibacterial, Antifungal, and Cytotoxic Activities
Gan, Fang, and Zhou (2010) designed and synthesized azole-containing piperazine derivatives, investigating their antibacterial, antifungal, and cytotoxic activities. The study provided insights into the broad-spectrum antimicrobial efficacy of these compounds, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antiviral Activity
Al-Masoudi et al. (2007) synthesized a series of compounds to develop new non-nucleoside reverse transcriptase inhibitors, evaluating their anti-HIV activity. This research demonstrates the potential therapeutic applications of such compounds in treating viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S2/c1-30(27,28)15-4-2-13(3-5-15)10-18(26)24-6-8-25(9-7-24)20-23-19-16(22)11-14(21)12-17(19)29-20/h2-5,11-12H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVGMOVGNGDHLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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